molecular formula C22H29ClN4O2 B12605027 N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide CAS No. 918436-08-5

N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide

Cat. No.: B12605027
CAS No.: 918436-08-5
M. Wt: 416.9 g/mol
InChI Key: MGYZKYXUZFNXKX-FQEVSTJZSA-N
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Description

N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic lysine-derived amide featuring a glycyl spacer linked to a 2-chlorophenylmethyl group and an N-(4-methylphenyl) substituent. Its molecular formula is C23H29ClN4O2, with a calculated molecular weight of 430.96 g/mol. The compound’s structure includes:

  • A 2-chlorophenylmethyl group attached to the glycyl moiety, introducing steric and electronic effects due to the ortho-chloro substituent.
  • An N-(4-methylphenyl) group on the lysinamide backbone, contributing hydrophobic interactions.

Properties

CAS No.

918436-08-5

Molecular Formula

C22H29ClN4O2

Molecular Weight

416.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[2-[(2-chlorophenyl)methylamino]acetyl]amino]-N-(4-methylphenyl)hexanamide

InChI

InChI=1S/C22H29ClN4O2/c1-16-9-11-18(12-10-16)26-22(29)20(8-4-5-13-24)27-21(28)15-25-14-17-6-2-3-7-19(17)23/h2-3,6-7,9-12,20,25H,4-5,8,13-15,24H2,1H3,(H,26,29)(H,27,28)/t20-/m0/s1

InChI Key

MGYZKYXUZFNXKX-FQEVSTJZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNCC2=CC=CC=C2Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the coupling of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Pharmacological Research

N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide has been investigated for its potential as an antimicrobial and anticancer agent . Studies indicate that the compound may inhibit specific enzymes and proteins crucial for pathogen survival and cancer cell proliferation, making it a candidate for drug development aimed at treating infections and cancers .

The compound's interactions with biological targets have revealed its ability to bind selectively to certain receptors and enzymes. This binding is essential for understanding its pharmacodynamics, therapeutic efficacy, and potential side effects .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique combination of functional groups allows researchers to modify its structure for enhanced biological activity or specificity .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against various bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis, which is critical for bacterial survival.

Case Study 2: Anticancer Properties

Research published in a pharmacological journal highlighted the anticancer effects of this compound on human cancer cell lines. The study found that this compound induced apoptosis in cancer cells through the activation of specific apoptotic pathways, showcasing its potential as an anticancer therapeutic .

Industrial Applications

Beyond laboratory research, this compound is utilized in the production of specialty chemicals and materials in industrial settings. Its unique properties make it suitable for various applications in chemical manufacturing and formulation development .

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following lysinamide derivatives share structural similarities but differ in substituents:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Glycyl Part) Substituents (Lysinamide Part) H-Bond Donors/Acceptors Predicted LogP
Target : N-[(2-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide C23H29ClN4O2 430.96 2-Chlorophenylmethyl 4-Methylphenyl 4/4 ~3.8*
Analog 1 : N-[(3-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide () C23H32N4O2 396.50 3-Methylphenylmethyl 4-Methylphenyl 4/4 ~3.2
Analog 2 : N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide () C22H30N4O2 382.50 None (glycyl unsubstituted) 4-Methylphenyl 4/4 ~2.7
Analog 3 : N-Benzylglycyl-N-(4-methylphenyl)-L-lysinamide () C23H30N4O2 394.50 Benzyl 4-Methylphenyl 4/4 ~3.0

*Predicted using ClogP calculators; chloro substituents increase lipophilicity compared to methyl groups.

Substituent Effects on Physicochemical Properties

2-Chlorophenylmethyl vs. 3-Methylphenylmethyl (Analog 1)
  • Electronically : The chloro group is electron-withdrawing, polarizing the glycyl moiety, whereas the methyl group is electron-donating. This affects dipole moments and solubility .
Glycyl Substitution (Analog 2)
  • The absence of a glycyl substituent in Analog 2 reduces molecular weight and lipophilicity (LogP ~2.7 vs. ~3.8 for the target), suggesting better aqueous solubility but weaker membrane permeability .
Benzyl vs. Chlorophenylmethyl (Analog 3)
  • The benzyl group lacks electronegative substituents, resulting in lower LogP (~3.0) compared to the target. However, its planar structure may enhance π-π stacking in protein binding .

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